molecular formula C14H11F3N2O4S B2647757 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide CAS No. 562079-34-9

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide

Cat. No.: B2647757
CAS No.: 562079-34-9
M. Wt: 360.31
InChI Key: MIJFXBFESOOEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an amide group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making this compound significant in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The sulfonyl and amide groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonamide
  • 4-(Trifluoromethoxy)benzamide
  • 2-(Trifluoromethyl)benzenesulfonamide

Uniqueness

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide is unique due to the combination of its trifluoromethoxy, sulfonyl, and amide groups. This combination imparts distinct chemical and physical properties, such as high electronegativity, lipophilicity, and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-9-5-7-10(8-6-9)24(21,22)19-12-4-2-1-3-11(12)13(18)20/h1-8,19H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFXBFESOOEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.